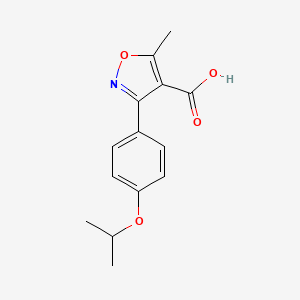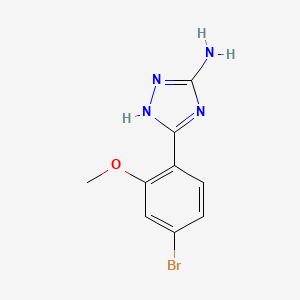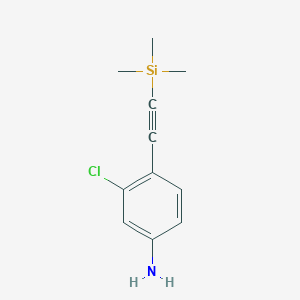
3-Chloro-4-((trimethylsilyl)ethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H15ClNSi It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a trimethylsilyl-ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline typically involves a multi-step process:
Starting Material: The synthesis begins with 3-chloroaniline.
Formation of Ethynyl Group: The ethynyl group is introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-((trimethylsilyl)ethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in further coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, e.g., this compound derivatives.
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduced products may include amines or other hydrogenated derivatives.
Applications De Recherche Scientifique
3-Chloro-4-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline depends on its specific application:
Molecular Targets: It can interact with various molecular targets, including enzymes and receptors, depending on its structural modifications.
Pathways Involved: The compound may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes or signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but lacks the chlorine atom.
3-Chloroaniline: Similar structure but lacks the trimethylsilyl-ethynyl group.
4-((Trimethylsilyl)ethynyl)benzenamine: Another derivative with similar functional groups.
Propriétés
Formule moléculaire |
C11H14ClNSi |
|---|---|
Poids moléculaire |
223.77 g/mol |
Nom IUPAC |
3-chloro-4-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H14ClNSi/c1-14(2,3)7-6-9-4-5-10(13)8-11(9)12/h4-5,8H,13H2,1-3H3 |
Clé InChI |
WAZWFIOLSVFUSU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


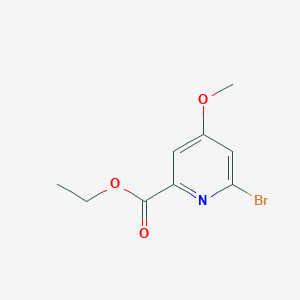
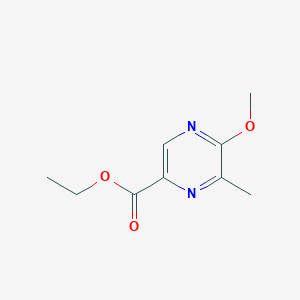
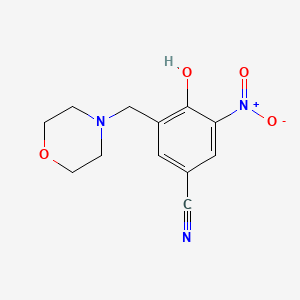
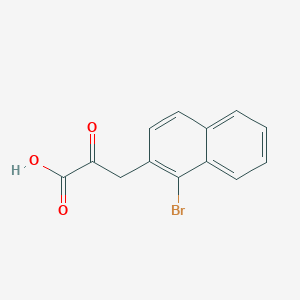
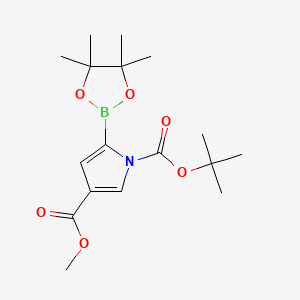
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
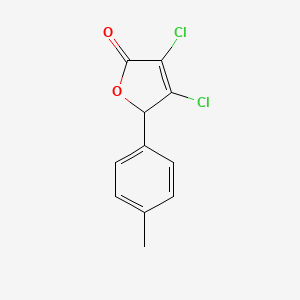


![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
